molecular formula C4H7ClN4O2 B1586226 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride CAS No. 56830-58-1

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Cat. No.: B1586226
CAS No.: 56830-58-1
M. Wt: 178.58 g/mol
InChI Key: IIVYOQGIZSPVFZ-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is a chemical compound with the molecular formula C4H7ClN4O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride typically involves the cyclization of dimethyl malonate with guanidine hydrochloride. The reaction is carried out in the presence of sodium methylate, followed by nitrosation and reduction steps. The final product is obtained by reacting the intermediate with hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis process is optimized to increase yield and reduce costs. The method involves the use of dimethyl malonate and guanidine hydrochloride as raw materials, which undergo cyclization, nitrosation, reduction, and salt-forming reactions. The total yield of the product is approximately 75%, with a purity of 99.0% .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA synthesis, leading to its potential anticancer and antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride
  • 5-Fluoro-2-amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dihydroxypyrimidine

Uniqueness

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYOQGIZSPVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370065
Record name 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56830-58-1
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56830-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main advantage of the synthetic methods described in the research papers for producing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride?

A: The research papers highlight the efficiency and cost-effectiveness of the proposed synthetic methods for this compound. The methods utilize readily available starting materials like dimethyl malonate and guanidine hydrochloride and proceed through a series of reactions including cyclization, nitrosation, reduction, and salt formation [, ]. These optimized procedures result in a high yield (up to 75%) and high purity (99.0%) of the final product [, ]. Additionally, the methods are designed to be simpler and more environmentally friendly compared to previous approaches [].

Q2: Can you elaborate on the specific steps involved in the synthesis of this compound as described in the research?

A: One of the papers outlines a multi-step synthesis []:

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